Enantiomeric Identity and Chiral Purity
The target compound is the isolated (R)-enantiomer (CAS 2227681-07-2) with a vendor-specified purity of ≥98% and defined absolute configuration at the carbinol carbon, as confirmed by the SMILES notation containing the [C@@H] stereodescriptor . In contrast, the racemic mixture (CAS 184042-83-9) contains a 1:1 mixture of (R)- and (S)-enantiomers and is sold at 97% purity . The (S)-enantiomer (CAS 2227693-01-6) is separately available at 97% purity . The quantitative difference in enantiomeric excess (ee) is stark: the (R)-enantiomer provides essentially 100% ee (single enantiomer), while the racemate provides 0% ee. This distinction is not addressed by generic purity percentages alone.
| Evidence Dimension | Enantiomeric excess (ee) / Chiral identity |
|---|---|
| Target Compound Data | ≥98% purity, single (R)-enantiomer, ee ~100% (CAS 2227681-07-2) |
| Comparator Or Baseline | Racemic mixture: 97% purity, ee = 0% (CAS 184042-83-9) ; (S)-enantiomer: 97% purity, ee ~100% but inverted configuration (CAS 2227693-01-6) |
| Quantified Difference | ee difference: ~100% (R) vs. 0% (racemate); absolute configuration inverted vs. (S)-enantiomer |
| Conditions | Vendor Certificate of Analysis specifications; SMILES stereochemistry: CC(C)(C)OC(=O)N1CCC([C@@H](O)C(F)(F)F)CC1 for (R)-enantiomer vs. CC(C)(C)OC(=O)N1CCC([C@H](O)C(F)(F)F)CC1 for (S)-enantiomer |
Why This Matters
In medicinal chemistry, the wrong enantiomer can be 50- to 100-fold less active or even antagonistic, making enantiopure sourcing a non-negotiable requirement for reproducible SAR studies.
